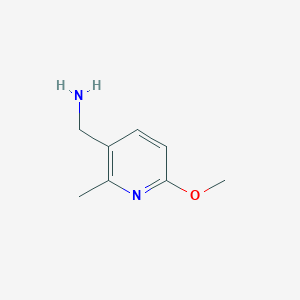

(6-Methoxy-2-methylpyridin-3-yl)methanamine

描述

(6-Methoxy-2-methylpyridin-3-yl)methanamine is a pyridine derivative characterized by a methoxy group at position 6, a methyl group at position 2, and an aminomethyl substituent at position 3 of the pyridine ring. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.20 g/mol (CAS: 1143521-89-4; 262295-96-5) . The compound is commercially available in purities up to 95% but is listed as discontinued by suppliers like CymitQuimica . Structurally, the methoxy group enhances electron-donating properties, while the methyl group contributes to steric effects, influencing its reactivity and interactions in biological systems.

属性

IUPAC Name |

(6-methoxy-2-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQYGTHIUUUQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-2-methylpyridin-3-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-methyl-3-pyridinol.

Methoxylation: The 2-methyl-3-pyridinol undergoes methoxylation to introduce the methoxy group at the 6th position. This can be achieved using methanol and an acid catalyst.

Amination: The methoxylated intermediate is then subjected to amination to introduce the methanamine group at the 3rd position. This step can be carried out using reagents such as ammonia or primary amines under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

化学反应分析

Types of Reactions: (6-Methoxy-2-methylpyridin-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The methoxy and methyl groups on the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions can be facilitated by reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

科学研究应用

(6-Methoxy-2-methylpyridin-3-yl)methanamine has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development. It may serve as a building block for the synthesis of bioactive molecules with therapeutic properties.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds, including heterocycles and natural product analogs.

Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential biological effects.

Industrial Applications: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

作用机制

The mechanism of action of (6-Methoxy-2-methylpyridin-3-yl)methanamine involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The methoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity for these targets. The methanamine group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.

相似化合物的比较

(a) Receptor Binding and Selectivity

- For example, carbazole-based methanamines (e.g., (9-ethyl-9H-carbazol-3-yl)methanamine) exhibit high selectivity for dopamine D3 receptors (D3R) over D2R (Ki = 144.7 nM vs. <15% inhibition at D2R) .

- (6-Ethoxypyridin-3-yl)methanamine : Increased lipophilicity from the ethoxy group may enhance blood-brain barrier penetration, making it suitable for neuroactive compounds .

- Pyrrolizidinylmethanamine derivatives : Used in antimalarial agents (e.g., MG3), where the methanamine group facilitates interactions with heme in Plasmodium parasites .

Commercial and Research Relevance

- Cost and Availability : this compound is priced at €563/50mg , reflecting its discontinued status and complex synthesis . In contrast, (6-Methylpyridin-3-yl)methanamine is available at lower costs (e.g., $250/1g) due to higher commercial demand .

- Therapeutic Potential: Methanamine derivatives with extended aromatic systems (e.g., carbazoles) are prioritized in antipsychotic research, while simpler pyridinyl variants are explored as building blocks for kinase inhibitors or antimicrobial agents .

Key Research Findings

Steric vs.

Lipophilicity and Bioavailability : Ethoxy-substituted derivatives (e.g., (6-Ethoxypyridin-3-yl)methanamine) show enhanced membrane permeability in preclinical models, critical for CNS-targeted drugs .

生物活性

(6-Methoxy-2-methylpyridin-3-yl)methanamine is an organic compound with significant potential in various biological applications, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₂N₂O and a molecular weight of 154.19 g/mol. Its structure includes a methoxy group at the 6-position and a methyl group at the 2-position of the pyridine ring, with a methanamine functional group at the 3-position. This unique configuration influences its chemical behavior and biological interactions.

Research indicates that this compound interacts with several neurotransmitter systems, suggesting potential neuroprotective effects. Key mechanisms include:

- Serotonin Receptor Interaction : Preliminary studies suggest that this compound may modulate serotonin receptors, which are crucial in regulating mood and anxiety pathways.

- Cholinergic System Modulation : There is evidence that it may enhance cholinergic activity, potentially improving cognitive functions.

Neuroprotective Effects

Studies have indicated that this compound could serve as a neuroprotective agent. Its structural similarity to known neuropharmacological agents suggests it may exert protective effects against neurodegenerative diseases.

Cognitive Enhancement

The compound's interaction with cholinergic systems points to its potential as a cognitive enhancer. By facilitating neurotransmitter release or receptor sensitivity, it could improve memory and learning processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Methoxy-2-methylpyridin-3-amine | Lacks the methanamine group; only has an amine group | More basic due to absence of methylene bridge |

| 2-Methoxy-6-methylpyridin-3-ylmethanamine | Methoxy group at the 2-position instead of 6 | Different biological activity profile |

| 4-Methoxy-2-methylpyridine | Methoxy group at the 4-position; no amine functionality | Distinct reactivity patterns |

This table highlights how variations in functional groups can significantly impact biological activity and reactivity.

Case Studies and Research Findings

- Neuropharmacological Studies : A series of experiments demonstrated that this compound exhibits affinity for serotonin receptors, leading to anxiolytic effects in animal models. These findings suggest its potential as a treatment for anxiety disorders.

- Cognitive Function Assessment : In trials involving cognitive tasks, subjects treated with this compound showed improved performance compared to controls, indicating its role in enhancing cognitive functions through cholinergic modulation.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Studies : Comprehensive studies are needed to evaluate the efficacy and safety profile of this compound in clinical settings.

- Mechanistic Studies : Investigating the precise molecular interactions and pathways influenced by this compound will aid in understanding its full therapeutic potential.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for (6-Methoxy-2-methylpyridin-3-yl)methanamine, and what methodological considerations are critical?

- Answer : The compound is typically synthesized via reductive amination of the corresponding aldehyde precursor (e.g., 6-methoxy-2-methylpyridine-3-carbaldehyde) using agents like sodium cyanoborohydride or hydrogenation with palladium catalysts. Reaction conditions (pH, temperature) must be optimized to avoid over-reduction or side reactions. Purity is confirmed via column chromatography and analytical techniques (HPLC, TLC) .

- Key Reference : highlights retrosynthetic planning tools and reagent selection for amine synthesis.

Q. How should researchers ensure stability and proper storage of this compound?

- Answer : Store under inert gas (argon/nitrogen) at -20°C to prevent oxidation and moisture absorption. Use amber vials to avoid photodegradation. Stability tests (e.g., NMR over time) should confirm integrity. Hazardous properties (e.g., corrosivity) require handling in fume hoods with PPE .

- Key Reference : specifies storage conditions and GHS hazard classifications.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Answer : Use H/C NMR to confirm methoxy and methyl group positions. Mass spectrometry (ESI-MS) validates molecular weight. IR spectroscopy identifies amine (-NH) stretches. Purity is assessed via HPLC with UV detection at 254 nm .

- Key Reference : details analytical methods for structurally similar pyridine derivatives.

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step pathways involving this compound?

- Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry). Catalytic systems like Pd/C or enzyme-mediated reactions improve selectivity. Monitor intermediates via in-situ FTIR or LC-MS to identify bottlenecks .

- Key Reference : discusses AI-driven synthesis planning for route optimization.

Q. What strategies resolve contradictions in spectroscopic or chromatographic data between batches?

- Answer : Cross-validate with orthogonal techniques (e.g., X-ray crystallography for structural confirmation). Replicate experiments under controlled conditions. Use computational tools (e.g., DFT calculations) to predict NMR shifts and compare with empirical data .

- Key Reference : emphasizes iterative data analysis to address discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。